molecular formula C3H6N2O3 B14153704 Oxaldehyde;urea CAS No. 92908-38-8

Oxaldehyde;urea

Cat. No.: B14153704
CAS No.: 92908-38-8
M. Wt: 118.09 g/mol
InChI Key: ZQUAGYUZGXDEIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxaldehyde;urea involves the condensation of glyoxal with urea. This reaction typically occurs in an aqueous medium, where glyoxal reacts with urea to form 4,5-dihydroxy-2-imidazolidinone . The reaction conditions usually involve moderate temperatures and the absence of strong acids or bases to prevent side reactions.

Industrial Production Methods

Industrial production of glyoxal involves the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst (Laporte process) or the liquid-phase oxidation of acetaldehyde with nitric acid . Urea is industrially produced from ammonia and carbon dioxide via the Haber-Bosch process . The combination of these two industrially produced chemicals results in the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Oxaldehyde;urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of oxaldehyde;urea involves its ability to form cross-links between molecules. Glyoxal reacts with amino groups in proteins, leading to the formation of stable cross-links. This property is utilized in polymer chemistry and textile treatments to enhance the durability and stability of materials . The molecular targets include amino groups in proteins, and the pathways involve the formation of imidazolidinone derivatives .

Comparison with Similar Compounds

Properties

CAS No.

92908-38-8

Molecular Formula

C3H6N2O3

Molecular Weight

118.09 g/mol

IUPAC Name

oxaldehyde;urea

InChI

InChI=1S/C2H2O2.CH4N2O/c3-1-2-4;2-1(3)4/h1-2H;(H4,2,3,4)

InChI Key

ZQUAGYUZGXDEIA-UHFFFAOYSA-N

Canonical SMILES

C(=O)C=O.C(=O)(N)N

Related CAS

53037-34-6

Origin of Product

United States

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